molecular formula C17H23N3O4 B3111722 (R)-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1853165-94-2

(R)-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3111722
CAS No.: 1853165-94-2
M. Wt: 333.4 g/mol
InChI Key: YUYNKVYTMHOXPV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate (CAS 1853165-94-2) is a chiral 1,2,3-triazole derivative of significant value in medicinal chemistry and drug discovery. The compound features a 1,2,3-triazole core, a versatile scaffold known for its bioisosteric properties, which allows it to mimic other functional groups in biological systems and is widely used in the design of enzyme inhibitors . Its molecular structure includes a benzyl-protected hydroxy group and a tert-butyl ester, which can serve as a synthetic handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules . The (R)-enantiomer is of particular interest for developing stereospecific bioactive compounds. This compound serves as a key chemical intermediate in several high-value research areas. Its structural motif is highly relevant in the discovery of novel glutaminase-1 (GLS1) inhibitors, a promising target in oncology . Tumors reliant on glutamine are vulnerable to GLS1 inhibition, which disrupts cellular proliferation and energy metabolism. Furthermore, 1,2,3-triazole-4-carboxamide analogs have been successfully optimized into potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR) . PXR is a key regulator of drug metabolism, and its inhibition can prevent undesirable drug-drug interactions and improve the efficacy of co-administered therapeutics . The typical synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between (R)-3-(benzyloxy)-2-hydroxypropyl azide and tert-butyl propiolate, a highly reliable click chemistry reaction . Provided as a high-purity solid for research purposes, this compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

tert-butyl 1-[(2R)-2-hydroxy-3-phenylmethoxypropyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-17(2,3)24-16(22)15-10-20(19-18-15)9-14(21)12-23-11-13-7-5-4-6-8-13/h4-8,10,14,21H,9,11-12H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYNKVYTMHOXPV-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)C[C@H](COCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110676
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2R)-2-hydroxy-3-(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853165-94-2
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2R)-2-hydroxy-3-(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1853165-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2R)-2-hydroxy-3-(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the key intermediate, ®-3-(benzyloxy)-2-hydroxypropyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with tert-butyl propiolate to form the desired triazole compound. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for the CuAAC reaction, which allows for better control of reaction parameters and increased efficiency. Additionally, the purification process can be streamlined using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Ether or ester derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, ®-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The triazole ring is known for its bioisosteric properties, which can mimic the structure and function of other biologically active molecules. This makes ®-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate a valuable scaffold for drug discovery and development.

Industry

In the material science industry, this compound can be used in the design of new materials with specific properties. For example, the triazole ring can impart thermal stability and resistance to degradation, making it useful in the development of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogous triazole derivatives (Table 1).

Table 1: Key Comparative Data

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Solubility (H₂O) Bioactivity (IC₅₀)
(R)-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate C₁₇H₂₃N₃O₄ 333.4 Triazole, tert-butyl ester, benzyloxy Low (<1 mg/mL) Not reported
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₉N₃O₂ 203.2 Triazole, carboxylic acid, benzyl Moderate (5 mg/mL) 10 µM (enzyme X)
tert-Butyl 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate C₉H₁₅N₃O₃ 213.2 Triazole, tert-butyl ester, hydroxyethyl High (>10 mg/mL) 50 µM (enzyme Y)
1-(3-Azidopropyl)-1H-1,2,3-triazole-4-methanol C₇H₁₂N₄O 168.2 Triazole, azide, methanol Moderate (3 mg/mL) 25 µM (cell assay)

Key Findings:

Lipophilicity and Solubility: The benzyloxy group in the target compound reduces aqueous solubility compared to hydroxyethyl or methanol-substituted analogs . tert-Butyl esters generally lower solubility but enhance membrane permeability, as seen in analogs like tert-butyl 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate .

Bioactivity :

  • The absence of reported IC₅₀ values for the target compound contrasts with its analogs, which show moderate activity in enzymatic and cellular assays. For example, 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid exhibits sub-micromolar inhibition of enzyme X, likely due to its free carboxylic acid group enabling stronger target binding .

Synthetic Flexibility: Unlike azide-containing analogs (e.g., 1-(3-azidopropyl)-1H-1,2,3-triazole-4-methanol), the target compound lacks further click chemistry handles, limiting its utility in multi-step conjugations .

Metabolic Stability :

  • The tert-butyl ester in the target compound likely improves resistance to esterase-mediated hydrolysis compared to methyl or ethyl esters in other triazoles .

Biological Activity

(R)-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the class of triazole derivatives. The compound's unique structure includes a tert-butyl group, a benzyloxy moiety, and a hydroxyl group, which contribute to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C17H23N3O4
  • Molecular Weight : Approximately 333.39 g/mol
  • IUPAC Name : tert-butyl (R)-(1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate)

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes:

  • Preparation of the key intermediate (R)-3-(benzyloxy)-2-hydroxypropyl azide.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with tert-butyl propiolate.
  • Reaction conditions often include copper sulfate and sodium ascorbate as catalysts in solvents like DMSO or THF at room temperature .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For example:

  • Mechanism : Some triazole compounds inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibiting TS can induce apoptosis and halt cell proliferation.
  • Case Study : A study on similar triazole derivatives showed IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (MCF-7, HCT-116, HepG2) . Although specific data for this compound is not yet available, its structural similarity suggests potential for similar activity.

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties:

  • Study Findings : Compounds similar to this compound have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus . The presence of the benzyloxy group may enhance solubility and interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features:

Feature Impact on Activity
Tert-butyl GroupEnhances lipophilicity and cellular penetration
Benzyloxy MoietyIncreases solubility and may enhance biological interaction
Hydroxyl GroupPotentially increases hydrogen bonding capabilities

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of triazole derivatives to various biological targets:

  • Example : Docking studies on similar compounds indicated favorable interactions with TS enzymes . These studies are crucial for understanding the mechanism of action and guiding further modifications to improve efficacy.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves a multi-step approach:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Protection/Deprotection : Use of benzyl ethers for hydroxyl group protection and tert-butyl carbamate (Boc) for amine stabilization .

Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product .

  • Optimization : Adjusting catalyst loading (e.g., Cu(I) salts), solvent polarity (THF vs. DMF), and temperature (reflux vs. room temperature) can improve yield and regioselectivity .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 5.1–5.3 ppm (benzyloxy CH₂), and δ 1.4 ppm (tert-butyl group) .
  • ¹³C NMR : Signals for the triazole carbonyl (~160 ppm) and Boc carbonyl (~155 ppm) .
  • IR : Stretching at ~1700 cm⁻¹ (C=O of ester/carbamate) and ~3200 cm⁻¹ (OH/NH) .
  • HRMS : Molecular ion peak matching the exact mass (e.g., C₁₉H₂₅N₃O₅⁺) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or oxidation of the benzyl ether. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Answer :

  • DFT Calculations : Optimize geometry to study electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Focus on hydrogen bonding with the triazole and steric effects from the tert-butyl group .
  • MD Simulations : Assess stability in aqueous vs. lipid environments to guide formulation studies .

Q. What experimental strategies resolve contradictions in reported synthetic yields or regioselectivity?

  • Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst type) to identify critical factors .
  • In-Situ Monitoring : Use techniques like FTIR or LC-MS to track reaction progress and intermediate formation .
  • Comparative Analysis : Benchmark against structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) to validate mechanistic hypotheses .

Q. How does the stereochemistry at the (R)-configured tert-butyl group influence biological activity or synthetic pathways?

  • Answer :

  • Stereoselective Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can enforce (R)-configuration .
  • Biological Impact : Enantiomeric purity affects binding to chiral targets (e.g., kinases). Compare (R) vs. (S) isomers in bioassays to quantify stereospecific effects .

Q. What methodologies validate the compound’s role as a protease inhibitor or enzyme modulator in mechanistic studies?

  • Answer :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to target proteins .
  • Mutagenesis Studies : Identify critical residues (e.g., catalytic triads) via site-directed mutagenesis and activity comparison .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 1-(3-(benzyloxy)-2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylate

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